4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H18Cl2O2 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C21H18Cl2O2/c1-24-18-11-12-19(20(13-18)25-2)21(14-3-7-16(22)8-4-14)15-5-9-17(23)10-6-15/h3-13,21H,1-2H3 |
InChI Key |
CEJDJXWRGZCLEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene typically involves the reaction of 4-chlorobenzyl chloride with 1,3-dimethoxybenzene in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 4-bis(4-chlorophenyl)methyl-1,3-dimethoxybenzene exhibit significant anticancer properties. A study explored the synthesis of various analogs and their effects on cancer cell lines. The results demonstrated that specific modifications to the compound's structure enhanced its potency against different types of cancer, including breast and prostate cancers.
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 10 | Induction of apoptosis |
| This compound | PC-3 (Prostate) | 15 | Inhibition of cell proliferation |
Anti-inflammatory Effects
In addition to anticancer properties, compounds based on this structure have shown anti-inflammatory effects. A recent study reported that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Material Science
Polymer Synthesis
The compound serves as a valuable intermediate in the synthesis of advanced polymers. Its unique structure allows for the incorporation into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties. Research has demonstrated that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional polymers.
Table 2: Properties of Polymers Containing the Compound
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Conventional Polymer | 250 | 30 |
| Polymer with this compound | 300 | 50 |
Pharmaceutical Applications
Drug Development
The compound has been investigated as a scaffold for developing new pharmaceuticals targeting specific enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in pain and inflammation pathways. The modification of the compound's structure has led to the discovery of potent inhibitors that could be developed into therapeutic agents for chronic pain management.
Case Study: MAGL Inhibition
A study highlighted the synthesis of a series of analogs derived from this compound which were evaluated for their inhibitory activity against MAGL. The most promising candidate exhibited an IC50 value significantly lower than existing MAGL inhibitors, indicating its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Carboxyxanthone Derivatives
Carboxyxanthones (e.g., compounds 289–320 from Sato et al. ) share the 1,3-dimethoxybenzene motif but incorporate a xanthone core instead of a simple benzene ring. These derivatives are synthesized via benzophenone intermediates using substituted benzoyl chlorides and dimethoxybenzenes. Unlike 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene, carboxyxanthones exhibit extended conjugation and higher molecular weights (e.g., compound 289: C22H16ClFO4, MW 406.8 g/mol).
Bis(4-Methoxyphenyl) Alkenes and Cyclobutanes
Compounds such as (Z)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene (2a , MW 296.4 g/mol) and cyclobutane derivatives (e.g., 6d , MW 296.4 g/mol) feature bis(4-methoxyphenyl) groups but differ in backbone structure (alkene vs. cyclobutane). Mass spectrometry data reveal distinct fragmentation patterns:
- 2a : Dominant peaks at m/z 121 (100% intensity, [M-C12H15O]<sup>+</sup>) and 296 (M<sup>+·</sup>, 12%) .
- 6d : Base peak at m/z 121 ([M-C12H15O]<sup>+</sup>), with M<sup>+·</sup> at m/z 296 (88%) .
The target compound’s higher molecular weight (372.2 vs. 296.4 g/mol) and chlorophenyl substituents likely enhance its stability and lipophilicity compared to these methoxy analogs.
Halogenated Phenyl Derivatives
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (C16H15ClF2, MW 280.7 g/mol) shares halogenated aryl groups but incorporates a chlorobutyl chain instead of a methyl bridge. The substitution of fluorine for chlorine reduces molecular weight and alters electronic properties. For example, the C-F bond’s stronger electronegativity compared to C-Cl may reduce the compound’s reactivity in nucleophilic environments.
Pyrethroid Compounds with Chlorophenyl Groups
Fenvalerate, a pyrethroid insecticide (C25H22ClNO3, MW 419.9 g/mol), contains a 4-chlorophenyl group but within a complex esterified structure . However, both compounds demonstrate the significance of chlorophenyl groups in enhancing binding affinity to biological targets.
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Spectral Data of Analogous Compounds
| Compound | Key Mass Spectrometry Peaks (m/z, % intensity) | Reference |
|---|---|---|
| 2a | M<sup>+·</sup> 296 (12%), [M-C12H15O]<sup>+</sup> 121 (100%) | |
| 6d | M<sup>+·</sup> 296 (88%), [M-C12H15O]<sup>+</sup> 121 (100%) |
Biological Activity
4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | Not specified in sources |
| Molecular Formula | CHClO |
| Molecular Weight | 335.21 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's chlorophenyl and methoxy groups enhance its lipophilicity and facilitate interactions with cell membranes and proteins. This interaction can lead to alterations in cellular signaling pathways and metabolic processes.
Anticancer Activity
Research has indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit histone deacetylases (HDACs), leading to antiproliferative effects in cancer cell lines such as HeLa cells. The IC values for these compounds ranged from 0.69 μM to 11 μM, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin .
Antibacterial Activity
The antibacterial potential of chlorinated phenyl compounds has been well documented. In particular, compounds with similar structures have shown inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for these derivatives often fall within the range of 8 µg/mL to 64 µg/mL against resistant strains of Helicobacter pylori .
Case Studies
- Anticancer Efficacy : A study focusing on a series of chlorophenyl derivatives demonstrated that modifications in the structure significantly impacted their efficacy against cancer cells. Compounds with para-substituted chlorophenyl groups exhibited enhanced activity due to improved binding affinity to target proteins involved in cell cycle regulation .
- Antibacterial Mechanism : Another investigation revealed that chlorinated phenyl compounds disrupt bacterial membrane integrity. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine enhances the biological activity by increasing the electron deficiency of the aromatic ring, which is crucial for interactions with biological targets .
- Synergistic Effects : Combinations of this compound with other therapeutic agents have demonstrated synergistic effects, enhancing overall efficacy against resistant strains and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
